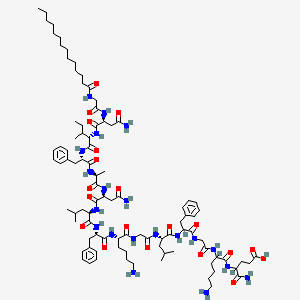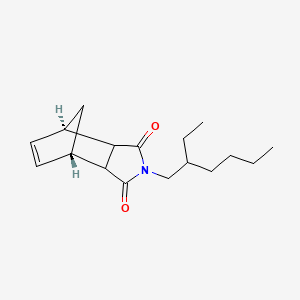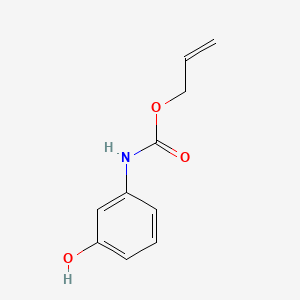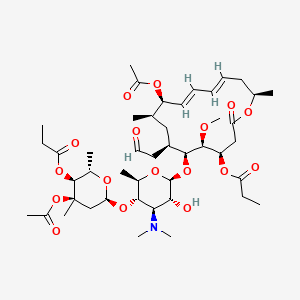
ML 351
Overview
Description
ML351 is a potent and selective inhibitor of the enzyme 12/15-lipoxygenase. This enzyme is involved in the metabolism of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. ML351 has been shown to have significant potential in reducing inflammation and oxidative stress, making it a promising candidate for therapeutic applications in various diseases, including stroke, diabetes, and neuroinflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
ML351 can be synthesized through a multi-step chemical processThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for ML351 are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for scaling up. Industrial production would likely involve optimizing the reaction conditions, using larger reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
ML351 primarily undergoes reactions typical of organic compounds with similar functional groups. These reactions include:
Oxidation: ML351 can undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the oxazole ring and the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylamino group can lead to the formation of an imine, while reduction of the nitrile group can produce an amine .
Scientific Research Applications
ML351 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of 12/15-lipoxygenase and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress in cellular models.
Medicine: Explored as a potential therapeutic agent for diseases such as stroke, diabetes, and neuroinflammatory conditions. .
Industry: Potential applications in the development of anti-inflammatory drugs and treatments for oxidative stress-related conditions
Mechanism of Action
ML351 exerts its effects by selectively inhibiting the enzyme 12/15-lipoxygenase. This inhibition prevents the formation of pro-inflammatory lipid mediators, thereby reducing inflammation and oxidative stress. The molecular targets of ML351 include the active site of 12/15-lipoxygenase, where it binds and blocks the enzyme’s activity. This inhibition leads to downstream effects on various signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
ML351 is unique in its high selectivity and potency as a 12/15-lipoxygenase inhibitor. Similar compounds include:
ML127: Another inhibitor of 12/15-lipoxygenase, but with lower selectivity and higher toxicity compared to ML351.
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma, but less selective for 12/15-lipoxygenase.
Nordihydroguaiaretic acid: A non-specific lipoxygenase inhibitor with broader activity but also higher toxicity
ML351 stands out due to its superior selectivity and lower toxicity, making it a more promising candidate for therapeutic applications .
Properties
IUPAC Name |
5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYXTDIFMDJIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847163-28-4 | |
| Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















